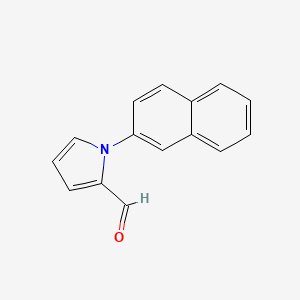
1-(2-naphthyl)-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
1-(2-naphthyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as Naphthylpyrrole aldehyde or NPA and is a derivative of pyrrole, which is a five-membered heterocyclic organic compound containing one nitrogen atom. NPA is a yellow crystalline powder that is widely used in the synthesis of various organic compounds due to its remarkable reactivity and selectivity.
Mecanismo De Acción
The mechanism of action of 1-(2-naphthyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve the formation of a complex with metal ions, which results in a change in the fluorescence properties of the compound. The exact nature of the complex formed between NPA and metal ions is dependent on the specific metal ion and the conditions of the reaction.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that NPA has low toxicity and does not cause significant harm to living organisms at low concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-naphthyl)-1H-pyrrole-2-carbaldehyde in lab experiments is its high selectivity and sensitivity for metal ions. NPA is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using NPA is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(2-naphthyl)-1H-pyrrole-2-carbaldehyde. One area of interest is the development of new synthetic methods for the production of NPA and its derivatives. Another area of research is the investigation of the potential applications of NPA in the field of bioimaging, where it could be used as a fluorescent probe for the detection of specific biomolecules. Additionally, there is potential for the use of NPA in the development of new materials for use in electronic devices and sensors.
Métodos De Síntesis
The synthesis of 1-(2-naphthyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 2-naphthylamine with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst. Another method involves the reaction of 2-naphthylamine with 1,2-dibromoethane in the presence of a base, followed by dehydrohalogenation with potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1-(2-naphthyl)-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of NPA is in the development of organic semiconductors for use in electronic devices such as solar cells, light-emitting diodes, and transistors. NPA has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples.
Propiedades
IUPAC Name |
1-naphthalen-2-ylpyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-11-15-6-3-9-16(15)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZGHRSZIIBRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C=CC=C3C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332219 | |
| Record name | 1-naphthalen-2-ylpyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
38040-51-6 | |
| Record name | 1-naphthalen-2-ylpyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



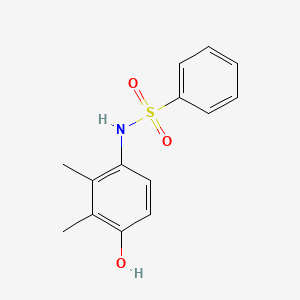
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5837478.png)
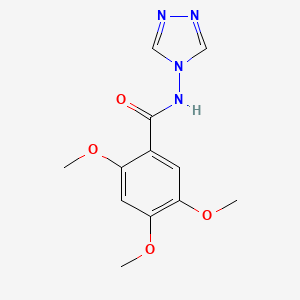
![N'-[4-(benzyloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B5837483.png)

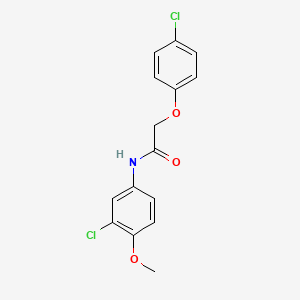
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)
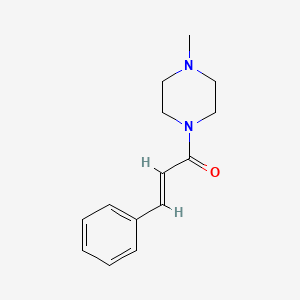

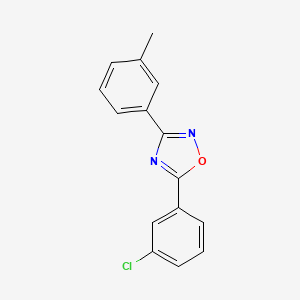
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)